molecular formula C10H11NO2S B8453732 4-(Propylsulphonyl)benzonitrile

4-(Propylsulphonyl)benzonitrile

Cat. No. B8453732
M. Wt: 209.27 g/mol
InChI Key: XRKRWBOJZQIJHT-UHFFFAOYSA-N
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Patent
US08163956B2

Procedure details

To 4-chlorobenzonitrile (5 g) in dry N,N-dimethylformamide (50 mL), under nitrogen, was added sodium sulphide (3.11 g), and the stirred mixture heated in an oil bath at 130° C. for 48 h. The mixture was cooled to room temperature, 1-chloropropane (4.0 mL) added and stirring continued for 12 h. The mixture was cooled in an ice-water bath and “OXONE” (34 g) added with stirring. The water bath was removed after 2 h, and the mixture stirred at room temperature for 14 h. The reaction mixture was then diluted with an equal volume of ethyl acetate, solids removed by filtration, and solvent stripped at reduced pressure. The residue was chromatographed on silica gel, eluent 15 to 30% ethyl acetate in isohexane, and the title compound crystallised from isohexane as a white solid. 1H NMR (360 MHz, CDCl3) δ 8.05 (2H, d, J=8.1 Hz), 7.88 (2H, d, J=8.3 Hz), 3.10 (2H, m), 1.76 (2H, m), 1.02 (3H, t, J=7.4 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[S-2].[Na+].[Na+].Cl[CH2:14][CH2:15][CH3:16].O[O:18][S:19]([O-])=[O:20].[K+]>CN(C)C=O>[CH2:14]([S:19]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)(=[O:20])=[O:18])[CH2:15][CH3:16] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Name
Quantity
3.11 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
ClCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-water bath
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The water bath was removed after 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 14 h
Duration
14 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then diluted with an equal volume of ethyl acetate, solids
CUSTOM
Type
CUSTOM
Details
removed by filtration, and solvent
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel, eluent 15 to 30% ethyl acetate in isohexane
CUSTOM
Type
CUSTOM
Details
the title compound crystallised from isohexane as a white solid

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(CC)S(=O)(=O)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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